3-(3-Aminopropyl)phenol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(3-Aminopropyl)phenol hydrochloride involves multiple steps. One method starts with meta-methoxy bromobenzene, propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid as raw materials. The product is obtained through a four-step reaction process . This method is noted for its ease of operation, environmental friendliness, and high yield, making it suitable for industrial-scale production .
Industrial Production Methods: Industrial production of this compound typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-attracting groups and strong nucleophilic reagents .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Aminopropyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles like bromine, chlorine, and nitrating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols.
Scientific Research Applications
3-(3-Aminopropyl)phenol hydrochloride has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)phenol hydrochloride involves its interaction with molecular targets and pathways. For instance, it can act as a sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals . This action is similar to that of hydroxyamphetamine, which is used in diagnostic eye drops .
Comparison with Similar Compounds
4-Hydroxyamphetamine:
Phenol: A simpler compound with similar chemical properties but different applications.
Uniqueness: 3-(3-Aminopropyl)phenol hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its applications in both scientific research and industrial production further highlight its versatility.
Properties
IUPAC Name |
3-(3-aminopropyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-6-2-4-8-3-1-5-9(11)7-8;/h1,3,5,7,11H,2,4,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEUXIMFPXCAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55260-46-3 |
Source
|
Record name | 3-(3-aminopropyl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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